molecular formula C5H7FN2O B13839023 3-Amino-1-(2-fluoroethenyl)azetidin-2-one

3-Amino-1-(2-fluoroethenyl)azetidin-2-one

Cat. No.: B13839023
M. Wt: 130.12 g/mol
InChI Key: GPEREYZTFDTTKB-UHFFFAOYSA-N
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Description

3-Amino-1-(2-fluoroethenyl)azetidin-2-one is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-fluoroethenyl)azetidin-2-one can be achieved through several methods. One common approach involves the use of the Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one by the DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-fluoroethenyl)azetidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups .

Scientific Research Applications

3-Amino-1-(2-fluoroethenyl)azetidin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-fluoroethenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to the disruption of microtubule dynamics, resulting in cell cycle arrest and apoptosis. The compound also affects the expression of various proteins involved in apoptosis, such as Bcl2 and Bax .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(2-fluoroethenyl)azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluoroethenyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C5H7FN2O

Molecular Weight

130.12 g/mol

IUPAC Name

3-amino-1-(2-fluoroethenyl)azetidin-2-one

InChI

InChI=1S/C5H7FN2O/c6-1-2-8-3-4(7)5(8)9/h1-2,4H,3,7H2

InChI Key

GPEREYZTFDTTKB-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N1C=CF)N

Origin of Product

United States

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